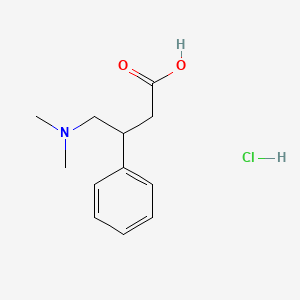

4-Dimethylamino-3-phenyl-butyric acid hydrochloride

Description

Properties

IUPAC Name |

4-(dimethylamino)-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-13(2)9-11(8-12(14)15)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDWTUOJGOXAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965310-06-8 | |

| Record name | Benzenepropanoic acid, β-[(dimethylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Dimethylamino-3-phenyl-butyric acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for producing 4-Dimethylamino-3-phenyl-butyric acid hydrochloride, a compound of interest for further research and development. We will explore two primary synthetic strategies, delving into the mechanistic underpinnings of each transformation and providing detailed experimental protocols. The information presented herein is curated to empower researchers with the foundational knowledge and practical insights necessary for the successful synthesis and purification of the target compound.

Strategic Overview: Pathways to the Target Molecule

The synthesis of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride can be approached through two principal routes, each with its own set of advantages and considerations.

Route 1: A Sequential Approach This well-established pathway involves the initial synthesis of the precursor, 4-amino-3-phenylbutyric acid (commonly known as phenibut), followed by a subsequent N,N-dimethylation step. This strategy is robust and relies on classical organic reactions.

Route 2: A Convergent Strategy A more direct, alternative approach involves the conjugate addition of dimethylamine to a suitable Michael acceptor, followed by hydrolysis. This pathway offers the potential for a more streamlined synthesis.

We will now examine each of these routes in detail.

Route 1: Sequential Synthesis via 4-Amino-3-phenylbutyric acid

This synthetic strategy is bifurcated into two key stages: the preparation of the primary amine precursor and its subsequent exhaustive methylation.

Part A: Synthesis of 4-Amino-3-phenylbutyric acid

A reliable, multi-step synthesis of 4-amino-3-phenylbutyric acid has been reported, starting from readily available commercial reagents: benzaldehyde and ethyl acetoacetate.[1][2]

Reaction Scheme:

Figure 1: Multi-step synthesis of 4-Amino-3-phenylbutyric acid.

Experimental Protocol: Synthesis of 4-Amino-3-phenylbutyric acid [1][2]

-

Step 1: Preparation of 2,4-diacetyl-3-phenyl-pentanedioate diethyl ester. In a suitable reaction vessel, dissolve benzaldehyde and ethyl acetoacetate in ethanol. Add a catalytic amount of piperidine and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration.

-

Step 2: Preparation of 3-phenylglutaric acid. The intermediate from Step 1 is heated in a strongly alkaline solution (e.g., aqueous potassium hydroxide). This step facilitates both hydrolysis of the esters and a retro-Claisen condensation, followed by decarboxylation to yield 3-phenylglutaric acid after acidification.

-

Step 3: Preparation of 3-phenylglutaric anhydride. The resulting diacid is then subjected to dehydration by heating with a dehydrating agent such as acetic anhydride. The anhydride is isolated upon cooling and crystallization.

-

Step 4: Preparation of 5-amino-5-oxo-3-phenyl-pentanoic acid. The anhydride is treated with concentrated aqueous ammonia to open the ring and form the corresponding amide-acid.

-

Step 5: Preparation of 4-amino-3-phenylbutyric acid. The final step involves a Hofmann rearrangement of the amide. The amide-acid is treated with an oxidant, such as sodium hypochlorite, under alkaline conditions to yield 4-amino-3-phenylbutyric acid. The product can be precipitated by adjusting the pH and further purified by recrystallization.

Part B: N,N-Dimethylation via Eschweiler-Clarke Reaction

With the primary amine precursor in hand, the final step is the introduction of the two methyl groups onto the nitrogen atom. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[3][4][5][6] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[3][4][5][6] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[4][6]

Mechanistic Insight:

The reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine. The process repeats to afford the dimethylated product. The evolution of carbon dioxide from the decomposition of formic acid drives the reaction to completion.[3][6]

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: N,N-Dimethylation of 4-Amino-3-phenylbutyric acid

This protocol is a general procedure adapted from known Eschweiler-Clarke reactions on amines and amino acids.[7][8] Optimization may be required for this specific substrate.

-

Reaction Setup: To a solution of 4-amino-3-phenylbutyric acid in formic acid, add an aqueous solution of formaldehyde.

-

Reaction Conditions: Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Isolation: After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic with a suitable base (e.g., sodium hydroxide). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.

-

Salt Formation and Purification: The crude 4-Dimethylamino-3-phenyl-butyric acid is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

| Reagent | Molar Ratio (relative to starting amine) |

| 4-Amino-3-phenylbutyric acid | 1.0 |

| Formaldehyde (37% aqueous solution) | 2.2 - 3.0 |

| Formic Acid (88-98%) | 2.2 - 5.0 |

Table 1: Typical Reagent Stoichiometry for Eschweiler-Clarke Reaction.

Route 2: Convergent Synthesis via Aza-Michael Addition

This alternative strategy offers a more convergent approach to the target molecule. It involves the direct introduction of the dimethylamino group through a conjugate addition reaction.

Reaction Scheme:

Figure 3: Aza-Michael addition approach to the target compound.

Mechanistic Considerations:

The key step in this sequence is the aza-Michael addition, which involves the nucleophilic attack of dimethylamine onto the β-carbon of an α,β-unsaturated ester, such as ethyl cinnamate.[9][10] This reaction can be catalyzed by either a base or a Lewis acid, or in some cases, can proceed without a catalyst, especially with highly nucleophilic amines like dimethylamine.[9] The subsequent step is a standard ester hydrolysis to yield the desired carboxylic acid.

Experimental Protocol: Aza-Michael Addition and Hydrolysis

-

Step 1: Aza-Michael Addition. In a pressure-rated reaction vessel, ethyl cinnamate is dissolved in a suitable solvent (e.g., ethanol, THF, or neat). A solution of dimethylamine (either aqueous or in a solvent like THF) is added. The reaction may be heated to facilitate the addition. The progress can be monitored by GC-MS or LC-MS.

-

Work-up and Isolation of the Ester: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess dimethylamine. The resulting crude ester can be purified by column chromatography or used directly in the next step.

-

Step 2: Hydrolysis. The crude ester is then subjected to hydrolysis, either under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions.

-

Purification and Salt Formation: After hydrolysis and work-up, the crude 4-Dimethylamino-3-phenyl-butyric acid is purified. The final hydrochloride salt is prepared as described in Route 1.

| Reagent | Molar Ratio (relative to ethyl cinnamate) |

| Ethyl Cinnamate | 1.0 |

| Dimethylamine | 1.1 - 2.0 |

| Catalyst (optional) | 0.1 - 1.0 |

Table 2: General Reagent Stoichiometry for Aza-Michael Addition.

Physicochemical Properties and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Amino-3-phenylbutyric acid (Phenibut) | C₁₀H₁₃NO₂ | 179.22 | 1078-21-3 |

| 4-Amino-3-phenylbutyric acid hydrochloride | C₁₀H₁₄ClNO₂ | 215.67 | 3060-41-1 |

| 4-Dimethylamino-3-phenyl-butyric acid | C₁₂H₁₇NO₂ | 207.27 | 22494-46-8 |

| 4-Dimethylamino-3-phenyl-butyric acid HCl | C₁₂H₁₈ClNO₂ | 243.73 | N/A |

Table 3: Physicochemical data of key compounds.

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: As an indicator of purity.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety Considerations

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. The safety data sheets (SDS) for all chemicals used should be consulted prior to their use.

-

Formaldehyde is a known carcinogen and sensitizer.

-

Formic acid is corrosive.

-

Dimethylamine is a flammable and corrosive gas or liquid.

-

Strong acids and bases are corrosive.

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride. Route 1, a sequential approach involving the synthesis of 4-amino-3-phenylbutyric acid followed by an Eschweiler-Clarke reaction, is a well-documented and reliable method. Route 2, a more convergent strategy utilizing an aza-Michael addition, presents a potentially more efficient alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the laboratory's capabilities. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

-

NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

-

Rahman, M. M., & Julten, M. A. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4987. Available at: [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]

-

Grokipedia. Eschweiler–Clarke reaction. Available at: [Link]

-

Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

-

YouTube. (2022). Eschweiler-Clarke Reaction. Available at: [Link]

-

ResearchGate. Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions. Available at: [Link]

-

Frontiers in Chemistry. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Available at: [Link]

-

ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. Available at: [Link]

-

ResearchGate. Aza-Michael Additions on α, β-Unsaturated Esters Catalysed by Bismuth (III) Triflate in Conventional Chemistry and Under Microwave Irradiation. Available at: [Link]

-

TSI Journals. Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Available at: [Link]

-

Organic Syntheses. Boric acid catalyzed amidation of carboxylic acids with amines. Available at: [Link]

-

ResearchGate. An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]

-

Organic Syntheses. Ethyl Cinnamate. Available at: [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

-

Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available at: [Link]

- Google Patents. CN101967076A - Preparation method of nitrogen dimethylated derivative of amino acid.

-

White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]

-

Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. Available at: [Link]

-

PubMed. Hydrolysis of nipecotic acid phenyl esters. Available at: [Link]

- Google Patents. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

PubMed Central. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Available at: [Link]

-

WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Available at: [Link]

- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

Shimadzu. 4-Amino-3-phenyl-butyric acid. Available at: [Link]

-

Journal of Materials Science and Chemical Engineering. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Available at: [Link]

- Google Patents. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

-

Semantic Scholar. Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Available at: [Link]

-

ResearchGate. Michael addition of ethyl ester of cinnamic acid to diethyl malonate. Available at: [Link]

-

ResearchGate. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. Available at: [Link]

- Google Patents. RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE.

-

PubChem. 4-Amino-3-phenylbutyric acid hydrochloride. Available at: [Link]

-

Oakwood Chemical. 4-Amino-3-phenylbutyric acid hydrochloride. Available at: [Link]

Sources

- 1. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 2. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. CN101967076A - Preparation method of nitrogen dimethylated derivative of amino acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride (Phenibut)

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A GABA Analogue That Crosses the Blood-Brain Barrier

4-Dimethylamino-3-phenyl-butyric acid hydrochloride, most commonly known as Phenibut, is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1][2] It is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The key structural modification of Phenibut is the addition of a phenyl ring to the GABA backbone at the β-position.[2] This modification significantly increases its lipophilicity, allowing it to cross the blood-brain barrier, a feat that GABA itself accomplishes with great difficulty.[1] This property is central to its pharmacological activity.

Initially developed for its anxiolytic and nootropic (cognition-enhancing) effects, Phenibut has been used clinically in Russia and some Eastern European countries to treat a range of conditions, including anxiety, insomnia, post-traumatic stress disorder, and vestibular disorders.[1][2] In many Western countries, however, it is not an approved pharmaceutical but is available as a supplement, leading to its use in non-clinical settings.[3]

This guide provides a detailed technical overview of the molecular mechanisms of action of Phenibut, focusing on its primary targets and downstream signaling consequences. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Primary Mechanisms of Action: A Dual Target Engagement

The pharmacological effects of Phenibut are primarily attributed to its interaction with two distinct molecular targets in the central nervous system: the GABA-B receptor and the α2δ subunit of voltage-dependent calcium channels (VDCCs).

GABA-B Receptor Agonism

The principal and most well-characterized mechanism of action of Phenibut is its activity as a direct agonist at the metabotropic GABA-B receptor.[1][3]

Stereoselectivity: The activity of Phenibut at the GABA-B receptor is stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[4] In fact, the (S)-enantiomer shows negligible affinity for the GABA-B receptor.[4] Consequently, the pharmacological effects attributed to GABA-B receptor activation are almost exclusively mediated by (R)-Phenibut.[4]

Binding Affinity: Radioligand binding studies have quantified the affinity of Phenibut enantiomers and the racemic mixture for the GABA-B receptor. The affinity is notably lower than that of the prototypical GABA-B agonist, baclofen.

| Compound | Binding Affinity (Ki) at GABA-B Receptor (μM) |

| (R)-Phenibut | 92 ± 3 |

| Racemic Phenibut | 177 ± 2 |

| Baclofen | 6.0 ± 1 |

| Data from Dambrova et al., 2008[4] |

Downstream Signaling Pathway: The GABA-B receptor is a G-protein coupled receptor (GPCR) that heterodimerizes with G-protein-coupled receptor 1 (GABA-B1) and 2 (GABA-B2) subunits. Upon agonist binding to the GABA-B1 subunit, a conformational change is induced, leading to the activation of the associated pertussis toxin-sensitive Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors to produce a net inhibitory effect on neuronal excitability.

The key downstream events are:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.

-

Inhibition of Voltage-Dependent Calcium Channels (VDCCs): The Gβγ subunit can also directly inhibit presynaptic P/Q- and N-type VDCCs. This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release.

Modulation of Voltage-Dependent Calcium Channels (VDCCs)

In addition to its action at GABA-B receptors, Phenibut also binds to the α2δ subunit of VDCCs.[4] This mechanism is shared with the gabapentinoid drugs, gabapentin and pregabalin.

Stereoselectivity: Unlike its action at the GABA-B receptor, both (R)- and (S)-enantiomers of Phenibut bind to the α2δ subunit with similar affinities.[4]

Binding Affinity: The binding affinity of Phenibut for the α2δ subunit is notably higher than that of (R)-Phenibut for the GABA-B receptor.

| Compound | Binding Affinity (Ki) at α2δ subunit of VDCCs (μM) |

| (R)-Phenibut | 23 |

| (S)-Phenibut | 39 |

| Gabapentin | 0.05 |

| Data from Zvejniece et al., 2015[4] |

Functional Consequences: The α2δ subunit is an auxiliary protein that modulates the trafficking and function of the primary pore-forming α1 subunit of VDCCs. By binding to the α2δ subunit, gabapentinoids are thought to reduce the trafficking of calcium channels to the presynaptic membrane and/or modulate their function, ultimately leading to a decrease in the release of excitatory neurotransmitters like glutamate. The anti-nociceptive effects of Phenibut, for instance, have been shown to be independent of GABA-B receptor activation and are likely mediated by this α2δ subunit interaction.[4]

Secondary and Off-Target Effects

GABA-A Receptors

While some earlier literature suggests a weak interaction with ionotropic GABA-A receptors, more recent and specific binding studies indicate that Phenibut has a very low affinity for these receptors.[1][4] It does not appear to bind to the benzodiazepine site or significantly modulate GABA-A receptor function at clinically relevant concentrations. Therefore, direct GABA-A receptor agonism is not considered a primary mechanism of action for Phenibut.

Dopaminergic System

Some studies have reported that Phenibut can increase levels of dopamine and its metabolites in the striatum.[3][5] However, there is no strong evidence to suggest that Phenibut directly binds to and activates dopamine receptors. The more plausible explanation for this observation is an indirect effect mediated through its primary mechanisms of action. GABA-B receptors are known to be expressed on both GABAergic and dopaminergic neurons in the basal ganglia. By modulating the activity of GABAergic interneurons that tonically inhibit dopamine release, Phenibut may disinhibit dopaminergic neurons, leading to a net increase in dopamine transmission in regions like the striatum.[6][7]

Experimental Protocols for Mechanistic Elucidation

The following protocols are representative of the methodologies used to characterize the mechanism of action of compounds like Phenibut.

Protocol 1: Competitive Radioligand Binding Assay for GABA-B Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., Phenibut) for the GABA-B receptor by measuring its ability to displace a known radiolabeled antagonist.

Methodology:

-

Membrane Preparation:

-

Homogenize rat whole brains (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding) or 10 µM GABA (for non-specific binding).

-

50 µL of varying concentrations of the test compound (e.g., Phenibut, 1 µM to 1 mM).

-

50 µL of a fixed concentration of the radioligand, e.g., 2 nM [³H]CGP54626 (a high-affinity GABA-B antagonist).

-

100 µL of the prepared membrane homogenate.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Agonist Activity

This functional assay measures the activation of G-proteins following agonist binding to the GABA-B receptor, providing a measure of the compound's efficacy.

Methodology:

-

Membrane Preparation: Prepare rat brain membranes as described in Protocol 1.

-

GTPγS Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

50 µL of GDP (10 µM final concentration).

-

50 µL of varying concentrations of the test agonist (e.g., (R)-Phenibut, 1 µM to 1 mM).

-

50 µL of [³⁵S]GTPγS (0.1 nM final concentration).

-

50 µL of membrane homogenate (5-10 µg protein).

-

-

For determining non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the assay by rapid vacuum filtration through glass fiber filters (Whatman GF/B).

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding.

-

Plot the specific binding (as a percentage of the maximal response to a full agonist like GABA or baclofen) against the log concentration of the test compound.

-

Determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Emax (the maximal effect) from the concentration-response curve using non-linear regression.

-

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the functional consequence of GABA-B receptor activation, specifically the opening of GIRK channels, in individual neurons.

Methodology:

-

Cell/Slice Preparation:

-

Prepare acute brain slices (e.g., from the hippocampus or cerebellum) from a rodent.

-

Alternatively, use a cultured neuronal cell line expressing GABA-B receptors and GIRK channels.

-

Place the preparation in a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

-

-

Patch-Clamp Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries and fill them with an intracellular solution containing a potassium-based salt (e.g., K-gluconate) and GTP to support G-protein signaling.

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron's membrane potential at a level such as -60 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply the test compound (e.g., (R)-Phenibut) at various concentrations to the bath via the perfusion system.

-

Activation of GABA-B receptors will induce an outward current carried by K+ ions flowing through GIRK channels.

-

Record the change in holding current in response to drug application. The amplitude of this outward current is a direct measure of GIRK channel activation.

-

-

Data Analysis:

-

Measure the peak amplitude of the outward current at each concentration of the test compound.

-

Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist.

-

Plot the normalized current amplitude against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.[1]

-

Conclusion

The mechanism of action of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride (Phenibut) is multifaceted, primarily involving a dual engagement of the central nervous system's inhibitory pathways. Its principal activity is as a stereoselective agonist at the metabotropic GABA-B receptor, with the (R)-enantiomer being the active form. This interaction leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of presynaptic calcium channels, all of which contribute to a reduction in neuronal excitability.

Concurrently, both enantiomers of Phenibut bind to the α2δ subunit of voltage-dependent calcium channels, a mechanism shared with gabapentinoid drugs. This interaction is thought to modulate calcium channel trafficking and function, leading to a decrease in the release of excitatory neurotransmitters. While early reports suggested some activity at GABA-A receptors and a direct effect on the dopamine system, current evidence indicates these are not significant primary mechanisms. The observed increase in dopamine is more likely an indirect consequence of GABA-B receptor-mediated disinhibition of dopaminergic neurons.

A thorough understanding of these distinct yet complementary mechanisms is crucial for the rational design of future therapeutics targeting the GABAergic system and for providing a scientific basis for the pharmacological effects observed with Phenibut. The experimental protocols outlined in this guide represent the foundational techniques for characterizing such compounds and are essential for advancing our knowledge in the field of neuropharmacology.

References

-

Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 23-39. [Link]

-

Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1-3), 128-134. [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]

-

Irie, T., Fujii, Y., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 20, 2026, from [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 20, 2026, from [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved January 20, 2026, from [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Lopes, E. F., et al. (2019). Regulation of striatal dopamine release by presynaptic auto- and heteroreceptors. Journal of Neurochemistry, 151(3), 291-306. [Link]

-

Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596. [Link]

-

World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]

-

Wikipedia. (n.d.). Phenibut. Retrieved January 20, 2026, from [Link]

-

Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29. [Link]

-

Reddit. (2018). How Significant Are Pehnibut's Effects On The GABA-B Receptors. r/AskDrugNerds. [Link]

-

Borodkina, L. E., et al. (2009). [Effect of phenibut on the content of monoamines, their metabolites, and neurotransmitter amino acids in rat brain structures]. Eksperimental'naia i klinicheskaia farmakologiia, 72(1), 60-63. [Link]

-

Surmeier, D. J., et al. (2014). Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective. Frontiers in Neuroanatomy, 8, 45. [Link]

-

Tritsch, N. X., & Sabatini, B. L. (2012). Striatal Dopamine Signals and Reward Learning. Neuron, 76(3), 470-484. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopaminergic Regulation of Striatal Interneurons in Reward and Addiction: Focus on Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of striatal dopamine release by presynaptic auto- and heteroreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of striatal projection systems by dopamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-Amino-3-phenyl-butyric acid hydrochloride

A Note on Nomenclature: This guide focuses on the chemical properties of 4-Amino-3-phenyl-butyric acid hydrochloride (CAS Number: 3060-41-1), a compound extensively documented in scientific literature and commonly known as Phenibut.[1][2] The query for "4-Dimethylamino-3-phenyl-butyric acid hydrochloride" corresponds to a distinct chemical entity (CAS Number: 1965310-06-8) with a different molecular formula (C12H18ClNO2).[3] However, detailed public-domain technical and experimental data for this dimethylated analogue is sparse. Given the structural similarity and the wealth of available research, this guide will detail the properties of the monoamino compound, Phenibut, which is likely the intended subject of interest for research and development professionals.

Introduction: A Chemist's Perspective on a GABA Analogue

4-Amino-3-phenylbutyric acid hydrochloride is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4] From a chemical standpoint, its defining feature is the addition of a phenyl group to the β-position of the GABA backbone. This modification is not trivial; it significantly enhances the molecule's lipophilicity, allowing it to cross the blood-brain barrier more effectively than GABA itself—a critical property underpinning its biological activity.[4] The hydrochloride salt form is the standard for pharmaceutical and research applications, as it improves the compound's stability and aqueous solubility, making it easier to handle and formulate.[1] This guide provides a detailed examination of its chemical structure, synthesis, analytical characterization, and core physicochemical properties relevant to researchers in medicinal chemistry and drug development.

Chemical Structure and Stereoisomerism

The molecular identity of a compound dictates its function. For 4-Amino-3-phenylbutyric acid hydrochloride, the key structural features are the GABA core, the β-phenyl ring, and a chiral center.

Molecular Formula: C₁₀H₁₄ClNO₂[1]

Molecular Weight: 215.68 g/mol [1][5]

IUPAC Name: 4-amino-3-phenylbutanoic acid;hydrochloride[6]

The presence of a chiral carbon at the C3 (or β) position means the molecule exists as two distinct enantiomers: (R)- and (S)-phenibut.[1] This is of paramount importance in drug development, as stereochemistry often governs biological activity. In this case, the pharmacological effects are primarily attributed to the (R)-enantiomer, which exhibits a significantly higher binding affinity for the GABA-B receptor.[1] The racemate, a 1:1 mixture of both enantiomers, is the most commonly synthesized and studied form.[7]

Sources

- 1. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]

- 2. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]

- 3. 4-Dimethylamino-3-phenyl-butyric acid hydrochloride | 1965310-06-8 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-3-phenyl-butyric acid hydrochloride

Preamble: The Imperative of Structural Certainty in Pharmaceutical Science

In the realm of drug development and materials science, the unambiguous determination of a molecule's three-dimensional architecture is paramount. It is the bedrock upon which we build our understanding of biological activity, chemical reactivity, and therapeutic potential.[1] This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 4-Amino-3-phenyl-butyric acid hydrochloride, a compound commonly known as Phenibut.[2][3]

It is important to note that the topic specified was "4-Dimethylamino-3-phenyl-butyric acid hydrochloride." However, the preponderance of available scientific data relates to the primary amine analog, 4-Amino-3-phenyl-butyric acid hydrochloride. To maintain the highest level of scientific integrity and avoid speculation, this guide will meticulously detail the elucidation process for the well-documented primary amine, providing a robust framework applicable to analogous structures.

This document is structured not as a rigid protocol, but as a logical workflow that mirrors the scientific process of discovery. We will begin with foundational analysis to determine the basic molecular properties and proceed through a multi-technique spectroscopic investigation, culminating in the confident assembly of the final structure. Each step is explained not just in what is done, but why it is chosen and how the resulting data contributes to the final structural puzzle.

Part 1: Foundational Analysis - Determining the Molecular Blueprint

Before engaging sophisticated spectroscopic techniques, we must establish the fundamental composition of the analyte. This phase provides the elemental constraints within which our structure must be built.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The initial and most critical step is to ascertain the precise molecular weight.[4] Low-resolution mass spectrometry provides nominal mass, but HRMS offers the high mass accuracy required to deduce a unique molecular formula.

-

Expert Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for a polar molecule like this, which is already in a salt form. It is a soft ionization method that minimizes fragmentation, ensuring a strong signal for the molecular ion. We would expect to see the protonated molecule, [M+H]⁺, where 'M' is the free base (4-Amino-3-phenyl-butyric acid).

-

Expected Data: The molecular formula for the free base is C₁₀H₁₃NO₂.[5][6] Its monoisotopic mass is 179.09463 Da. In positive-ion HRMS, we would expect to detect an ion with a mass-to-charge ratio (m/z) corresponding to [C₁₀H₁₄NO₂]⁺, which would be 180.10248 Da. The high accuracy of an Orbitrap or FT-ICR mass spectrometer allows for the confident assignment of this molecular formula, ruling out other elemental combinations with the same nominal mass.

Elemental Analysis (CHN Analysis)

Combustion analysis provides the relative percentages of Carbon, Hydrogen, and Nitrogen. This classical technique serves as an orthogonal validation of the HRMS-derived molecular formula.

-

Expert Rationale: Comparing the experimentally determined mass percentages with the theoretical values calculated from the proposed formula (C₁₀H₁₄ClNO₂) provides a robust quality check. A close correlation (typically within ±0.4%) is considered confirmation.

-

Theoretical Composition for C₁₀H₁₄ClNO₂:

Degree of Unsaturation Calculation

With a confirmed molecular formula (from the free base, C₁₀H₁₃NO₂), we can calculate the degree of unsaturation (DoU). This value indicates the total number of rings and/or multiple bonds in the molecule.

-

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: DoU = 10 + 1 - (13/2) + (1/2) = 5

-

Interpretation: A DoU of 5 is a significant clue. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds). The remaining degree of unsaturation strongly suggests the presence of a carbonyl group (C=O), likely from a carboxylic acid, which aligns with the "butyric acid" part of the name.

Part 2: Spectroscopic Analysis - Assembling the Structural Fragments

With the molecular formula established, we now employ a suite of spectroscopic techniques to piece together the molecular structure. The core principle is to use different forms of energy to probe the molecule and gather complementary information about its functional groups, connectivity, and electronic environment.[1]

Workflow for Spectroscopic Elucidation

Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[7] It is an excellent first spectroscopic step to quickly identify the presence of key functional groups.

-

Expert Rationale: For 4-Amino-3-phenyl-butyric acid hydrochloride, we anticipate several characteristic absorption bands. The hydrochloride salt form will significantly impact the appearance of the amine and carboxylic acid stretches.

-

Expected Key Absorptions:

-

~3200-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.

-

~3000-2800 cm⁻¹ (broad): Stretching vibrations of the N-H bonds in the ammonium salt (-NH₃⁺), often superimposed on the C-H stretching region.

-

~3030 cm⁻¹ (sharp, weak): Aromatic C-H stretching.

-

~2950 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.

-

~1600, 1495, 1450 cm⁻¹ (variable): C=C stretching vibrations within the aromatic ring.

-

~1550 cm⁻¹ (medium): N-H bending of the ammonium group.

-

Mass Spectrometry (MS): Molecular Weight and Connectivity Clues

While HRMS gives us the molecular formula, tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting pieces.[8]

-

Expert Rationale: By selecting the protonated molecular ion ([M+H]⁺, m/z 180.1) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that reveals the molecule's weakest points and confirms the connectivity of the major structural units (phenyl ring, butyric acid chain).

-

Proposed Fragmentation Pathway:

-

Loss of H₂O (m/z 162.1): A common loss from the carboxylic acid group.

-

Loss of COOH radical (m/z 134.1): Loss of the entire carboxyl group as a radical is less common but possible. A more likely scenario is the loss of formic acid (HCOOH, 46 Da) leading to an m/z of 134.1.

-

Benzylic Cleavage (m/z 91.1): Cleavage of the bond between the chiral carbon (C3) and the adjacent CH₂ group (C2) can lead to the formation of a stable tropylium ion (C₇H₇⁺), a hallmark of compounds containing a benzyl group. This is often a very strong signal.

-

Cleavage adjacent to Nitrogen (m/z 163.1): Loss of the NH₃ group.

-

Caption: A simplified MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[9] We will analyze both ¹H and ¹³C NMR spectra.

-

Expert Rationale: The chemical shift of a nucleus (¹H or ¹³C) indicates its electronic environment. The splitting pattern (multiplicity) in ¹H NMR reveals the number of neighboring protons, allowing us to piece together the connectivity. The integration of ¹H signals tells us the relative number of protons responsible for each signal.

-

¹H NMR Spectrum - Predicted Signals (in D₂O or DMSO-d₆):

-

δ ~7.2-7.4 ppm (multiplet, 5H): These five protons correspond to the monosubstituted benzene ring.

-

δ ~3.0-3.3 ppm (multiplet, 3H): This complex region likely contains the proton at the chiral center (C3-H) and the two protons of the adjacent aminomethyl group (C4-H₂). The C3-H would be split by the protons on C2 and C4.

-

δ ~2.5-2.7 ppm (doublet of doublets, 2H): These are the two protons on the carbon adjacent to the carboxylic acid (C2-H₂). They are diastereotopic due to the adjacent chiral center and will be split by the proton on C3.

-

-

¹³C NMR Spectrum - Predicted Signals:

-

δ ~175 ppm: The carbonyl carbon of the carboxylic acid.

-

δ ~138-140 ppm: The quaternary aromatic carbon attached to the aliphatic chain (ipso-carbon).

-

δ ~126-129 ppm: The remaining five aromatic carbons. Due to symmetry, the ortho and meta carbons may be equivalent, resulting in fewer than five distinct signals in this region.

-

δ ~40-50 ppm: The three aliphatic carbons. The specific shifts would require experimental data or detailed prediction software, but they would be clearly separated from the aromatic and carbonyl regions.

-

Part 3: Data Integration and Final Structure Confirmation

The final step is to synthesize the information from all analytical techniques into a single, self-consistent structure. Each piece of data should corroborate the others.

| Analytical Technique | Observation | Inferred Structural Feature |

| HRMS | Exact Mass for [M+H]⁺ of 180.10248 | Molecular Formula: C₁₀H₁₃NO₂ (free base) |

| Elemental Analysis | %C, H, N, Cl match C₁₀H₁₄ClNO₂ | Confirms molecular formula of the salt |

| DoU Calculation | Value of 5 | Phenyl ring (4) + Carbonyl group (1) |

| FT-IR | Broad ~3000, ~1710, ~1600 cm⁻¹ | Carboxylic acid, Ammonium salt, Aromatic ring |

| MS/MS | Major fragment at m/z 91.1 | Presence of a benzyl moiety (C₆H₅-CH₂) |

| ¹H NMR | Multiplet at ~7.3 ppm (5H) | Monosubstituted phenyl ring |

| ¹H NMR | Aliphatic signals (~2.5-3.3 ppm, 5H) | Butyric acid chain protons |

| ¹³C NMR | Signal at ~175 ppm | Carbonyl carbon of a carboxylic acid |

| ¹³C NMR | Signals at ~126-140 ppm | Six carbons of a phenyl ring |

By assembling these pieces, we can definitively confirm the structure as 4-Amino-3-phenyl-butyric acid hydrochloride. The phenyl group is at position 3, the amino group (as an ammonium chloride salt) is at position 4, and the carboxylic acid terminates the four-carbon chain.

Part 4: Standard Operating Protocols

The following are condensed, exemplary protocols. For regulated environments, these must be fully elaborated and validated according to internal and regulatory standards (e.g., ICH guidelines).

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.

-

Acquisition Parameters (Positive Ion Mode):

-

Sheath Gas Flow Rate: 35 units

-

Aux Gas Flow Rate: 10 units

-

Spray Voltage: 3.5 kV

-

Capillary Temp: 320 °C

-

Mass Range: m/z 50-500

-

Resolution: >70,000 at m/z 200

-

-

Data Analysis: Identify the m/z for the [M+H]⁺ ion. Use instrument software to generate a predicted molecular formula based on the high-accuracy mass measurement (within 5 ppm error).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 (for good signal-to-noise).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: ~3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more (due to low natural abundance).

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak. Integrate ¹H signals and pick peaks for both spectra.

References

-

Pharma Knowledge Forum. (2024). Pharmaceuticals Structural Elucidation: How to Make Strategy. [Link]

-

SciSpace. (n.d.). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. [Link]

-

TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. [Link]

-

LCGC International. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. [Link]

-

Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]

-

PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). [Link]

-

DrugFuture. (n.d.). 4-Amino-3-phenylbutyric Acid. [Link]

-

PubChem. (n.d.). Phenibut. [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). 4-Amino-3-phenyl-butyric acid | 1078-21-3 | Reference standards. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. 4-Amino-3-phenylbutyric Acid [drugfuture.com]

- 3. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. scispace.com [scispace.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 4-Amino-3-phenyl-butyric acid hydrochloride: Discovery, History, and Scientific Core

A Note on Nomenclature: The following guide focuses on 4-Amino-3-phenyl-butyric acid hydrochloride, a compound with a rich history of scientific investigation, commonly known as Phenibut. The query for "4-Dimethylamino-3-phenyl-butyric acid hydrochloride" did not yield significant results in the established scientific literature, suggesting a potential misnomer. Given the structural similarities and the extensive documentation available for Phenibut, this guide has been developed to provide a comprehensive resource on this scientifically significant molecule.

Introduction

4-Amino-3-phenylbutyric acid hydrochloride, or Phenibut, is a neuropsychotropic drug that was first synthesized in the Soviet Union.[1] It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), but with the addition of a phenyl ring in the β-position.[2][3] This structural modification allows Phenibut to cross the blood-brain barrier more readily than GABA itself.[1][2] Initially developed for Soviet cosmonauts to manage stress without compromising performance, its applications have since expanded. This guide provides a technical overview of its discovery, historical context, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey of 4-Amino-3-phenylbutyric acid hydrochloride began at the Department of Organic Chemistry of the Herzen Pedagogic Institute in St. Petersburg, Russia, where it was synthesized by Perekalin and his colleagues.[1] In its early days, the compound was known as phenigamma.[1] The primary motivation behind its development was to create a tranquilizer that could alleviate tension and anxiety without the sedative effects of traditional anxiolytics. This was particularly crucial for high-performance professionals like cosmonauts, who needed to maintain cognitive clarity under immense stress.

The initial pharmacological studies were conducted by R. A. Khaunina in 1964.[4] Subsequent research further explored its structure-activity relationship and the effects of its isomers.[4] Over the years, Phenibut has been studied for its anxiolytic, nootropic (cognitive-enhancing), and sleep-promoting properties.[2]

Chemical Profile and Synthesis

The chemical properties of 4-Amino-3-phenylbutyric acid hydrochloride are well-documented.

| Property | Value | Source |

| CAS Registry Number | 3060-41-1 | [4] |

| Molecular Formula | C10H13NO2.HCl | [4] |

| Molecular Weight | 215.68 g/mol | [4][5] |

| Percent Composition | C 55.69%, H 6.54%, N 6.49%, O 14.84%, Cl 16 .44% | [4] |

The synthesis of 4-Amino-3-phenylbutyric acid has been approached through various methods over the years. One of the early methods involved the condensation of (2-nitrovinyl)benzene with diethyl 2-(2-nitro-1-phenylethyl)malonate.[1] This was followed by hydrogenation in the presence of Raney nickel to yield ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate, which was then refluxed with hydrochloric acid to produce Phenibut.[1] More recent patented methods aim to simplify the process, reduce costs, and minimize pollution.[6][7]

Illustrative Synthesis Pathway

Caption: A simplified flowchart of a patented synthesis method for 4-amino-3-phenylbutyric acid.[6]

General Experimental Protocol for Synthesis

The following is a generalized protocol based on a patented method for the synthesis of 4-amino-3-phenylbutyric acid.[6]

-

Step 1: Condensation. Benzaldehyde and ethyl acetoacetate are reacted in a protonic solvent in the presence of a condensation catalyst to generate 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester.

-

Step 2: Hydrolysis and Decarbonylation. A strongly alkaline solution is added to the product from Step 1, and the mixture is heated to induce decarbonylation, yielding 3-phenylglutaric acid.

-

Step 3: Ring-Closing Dehydration. The 3-phenylglutaric acid is then subjected to ring-closing dehydration in a non-protonic solvent with a dehydration catalyst to form 3-phenylglutaric anhydride.

-

Step 4: Ammonolysis. The resulting anhydride is hydrolyzed with strong aqua ammonia to produce 5-amino-5-oxo-3-phenyl-pentanoic acid.

-

Step 5: Oxidation. Finally, the product from Step 4 undergoes an oxidation reaction with an oxidant under alkaline conditions to yield 4-amino-3-phenylbutyric acid.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action of 4-Amino-3-phenylbutyric acid hydrochloride is as a GABA-B receptor agonist.[2] GABA is the main inhibitory neurotransmitter in the brain, and its receptors are crucial for regulating neuronal excitability. By activating GABA-B receptors, Phenibut produces a cascade of effects, including reduced neuronal excitability, which is the basis for its anxiolytic and muscle relaxant properties.[2]

A key feature of Phenibut is its phenyl group, which enhances its lipophilicity and allows it to cross the blood-brain barrier, unlike GABA itself.[1][2] This enhanced bioavailability enables it to exert its effects directly on the central nervous system.[2] In addition to its action on GABA-B receptors, Phenibut also acts on the α2–δ subunit of voltage-dependent calcium channels, a mechanism it shares with gabapentin.[1]

The modulation of the GABAergic system can also indirectly influence other neurotransmitter systems, such as dopamine and acetylcholine, which may contribute to its reported nootropic effects.[2]

GABA-B Receptor Signaling Pathway

Caption: Mechanism of action of Phenibut at the GABA-B receptor.

Toxicological Data

Toxicological studies have been conducted to determine the safety profile of 4-Amino-3-phenylbutyric acid hydrochloride.

| Species | LD50 (mg/kg) | Route of Administration | Source |

| Mice | 900 | Intraperitoneal (i.p.) | [4] |

| Rats | 700 | Intraperitoneal (i.p.) | [4] |

Conclusion

4-Amino-3-phenylbutyric acid hydrochloride, or Phenibut, represents a significant development in neuropsychopharmacology, originating from a need for a non-sedating anxiolytic. Its unique chemical structure, particularly the addition of a phenyl ring to the GABA backbone, allows it to effectively cross the blood-brain barrier and exert its effects on the central nervous system. Through its primary action as a GABA-B receptor agonist, Phenibut has demonstrated anxiolytic, nootropic, and other neuromodulatory effects. Understanding its discovery, historical context, synthesis, and mechanism of action is crucial for researchers and clinicians working with this compound and for the development of new therapeutics targeting the GABAergic system.

References

- The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Amino-3-phenylbutyric Acid. (n.d.). DrugFuture.

- 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499. (n.d.). PubChem.

-

Owen, D. R., Wood, D. M., Archer, J. R. H., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596. Retrieved from [Link]

-

4-Amino-3-Phenylbutanoic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved from [Link]

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (n.d.). Google Patents.

- CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride. (n.d.). Google Patents.

-

4-amino-3-phenylbutyric acid. (n.d.). Semantic Scholar. Retrieved from [Link]

-

4-Phenylbutyric Acid Induces Protection against Pulmonary Arterial Hypertension in Rats. (2016). PubMed. Retrieved from [Link]

-

Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. (2024). PubMed. Retrieved from [Link]

-

Reduction of endoplasmic reticulum stress by 4-phenylbutyric acid prevents the development of hypoxia-induced pulmonary arterial hypertension. (2014). PubMed. Retrieved from [Link]

- EP1404638B1 - Synthesis of 4-phenylbutyric acid. (n.d.). Google Patents.

-

Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. (2011). PubMed. Retrieved from [Link]

-

Pre-Review Report: PHENIBUT. (2021). World Health Organization (WHO). Retrieved from [Link]

-

Phenibut | C10H13NO2 | CID 14113. (n.d.). PubChem. Retrieved from [Link]

-

Showing metabocard for 4-Amino-3-phenylbutanoic acid (HMDB0246346). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1. (n.d.). Googleapis.com. Retrieved from [Link]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. nbinno.com [nbinno.com]

- 3. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-phenylbutyric Acid [drugfuture.com]

- 5. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 7. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Pharmacological Activity of 4-Amino-3-phenylbutyric Acid Hydrochloride (Phenibut HCl)

Introduction

4-Amino-3-phenylbutyric acid hydrochloride, widely known in scientific literature and clinical practice as Phenibut HCl, is a neuropsychotropic drug with a rich history and a complex pharmacological profile. Developed in the Soviet Union in the 1960s, it was designed to be a tranquilizer for cosmonauts, capable of reducing anxiety without impairing cognitive function.[1] Structurally, it is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[2][3] The addition of a phenyl ring to the GABA backbone at the β-position is a critical modification that allows Phenibut to readily cross the blood-brain barrier, a feat that GABA itself cannot efficiently accomplish.[2] This enhanced bioavailability enables its significant effects on the central nervous system.[2] This guide provides a comprehensive technical overview of the pharmacological activities of Phenibut HCl, its mechanisms of action, and methodologies for its scientific investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its pharmacological investigation.

| Property | Value | Source |

| IUPAC Name | 4-amino-3-phenylbutanoic acid;hydrochloride | PubChem[4] |

| Synonyms | Phenibut HCl, Fenibut, PhGABA, β-Phenyl-GABA | PubChem[5] |

| Molecular Formula | C10H14ClNO2 | PubChem[4] |

| Molecular Weight | 215.67 g/mol | PubChem[4] |

| Solubility | Free base: 35 mg/mL in DMSO. Hydrochloride salt: 25 mg/ml in DMF; 20 mg/ml in DMSO; 14 mg/ml in ethanol; 10 mg/mL in PBS (pH 7.2) | ChemBK[6] |

Pharmacological Profile: A Multi-faceted Neuromodulator

Phenibut HCl is classified under several pharmacological categories, including GABA agonists, anticonvulsants, hypnotics and sedatives, and tranquilizing agents.[4] Its diverse effects stem from its interaction with multiple neuronal targets.

Primary Mechanism of Action: GABAergic Modulation

The principal mechanism of action of Phenibut HCl is its activity as a GABAB receptor agonist.[2][7][8] GABAB receptors are metabotropic G-protein coupled receptors that, upon activation, lead to a cascade of inhibitory downstream effects, including the opening of K+ channels, closing of Ca2+ channels, and inhibition of adenylyl cyclase. This results in a generalized reduction of neuronal excitability.

At higher concentrations, Phenibut HCl is also reported to have some activity at GABAA receptors, which are ionotropic receptors responsible for fast synaptic inhibition.[1] This dual action on both major GABA receptor subtypes contributes to its potent anxiolytic, sedative, and muscle relaxant properties.[2]

Caption: Proposed signaling pathway for Phenibut HCl at the GABAB receptor.

Dopaminergic Effects

Interestingly, at lower doses, Phenibut HCl has been observed to mildly increase dopamine levels in the brain. This may contribute to its purported nootropic effects, such as improvements in focus and mood, and may also explain some of the stimulatory properties reported by users, which are atypical for a classical depressant.[2][9]

Potential Therapeutic Applications

In several countries, Phenibut is a prescribed medication for a range of conditions.[9] Its anxiolytic properties are utilized for the treatment of anxiety, tension, and fear. It is also used to manage asthenia, depression, and post-traumatic stress disorder.[9] Furthermore, its sedative effects are beneficial for treating insomnia and as a pre- and post-operative medication.[9]

There is also emerging preclinical evidence suggesting a potential role for related compounds in mitigating cognitive impairment following cerebral ischemia. Studies on 4-phenylbutyric acid (a structurally similar compound) have shown improvements in neurological motor deficits and cognitive function in animal models of stroke.[10][11]

Investigational Methodologies

To rigorously assess the pharmacological activity of Phenibut HCl, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to in vivo functional assessment.

In Vitro Assays

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity and selectivity of Phenibut HCl for GABAA and GABAB receptors.

-

Methodology:

-

Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat brain cortex for GABAB, HEK293 cells transfected with GABAA receptor subunits).

-

Incubate the membrane preparations with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]GABA for GABAA, [3H]CGP54626 for GABAB).

-

Add increasing concentrations of unlabeled Phenibut HCl to compete with the radioligand for binding.

-

Separate bound from unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to calculate the Ki (inhibition constant), which is a measure of binding affinity.

-

2. Functional Assays:

-

Objective: To characterize the functional activity of Phenibut HCl at GABAB receptors (i.e., agonist, antagonist, or allosteric modulator).

-

Methodology (GTPγS Binding Assay):

-

Use cell membranes expressing GABAB receptors.

-

In the presence of GDP, incubate the membranes with increasing concentrations of Phenibut HCl.

-

Add [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Agonist binding to the G-protein coupled receptor will stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separate bound and free [35S]GTPγS via filtration.

-

Quantify the amount of bound [35S]GTPγS. An increase in binding indicates agonist activity.

-

Sources

- 1. Phenibut: A drug with one too many "buts" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]

- 4. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenibut - Wikipedia [en.wikipedia.org]

- 10. Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-3-phenyl-butyric Acid Hydrochloride as a Research Chemical

A Note on Nomenclature: This guide focuses on the well-documented research chemical 4-Amino-3-phenyl-butyric acid hydrochloride , commonly known as Phenibut (CAS Number: 3060-41-1). The user's query specified "4-Dimethylamino-3-phenyl-butyric acid hydrochloride," a structurally distinct compound with a tertiary dimethylamino group [-N(CH₃)₂] instead of a primary amino group [-NH₂]. Due to the extensive body of scientific literature on the amino variant and the scarcity of information on the dimethylamino counterpart, this document will detail the properties and applications of 4-Amino-3-phenyl-butyric acid hydrochloride, as it is the substance of significant interest in the research community.

Introduction

4-Amino-3-phenylbutyric acid hydrochloride, hereafter referred to as Phenibut HCl, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] Developed in the Soviet Union in the 1960s, its unique chemical structure, which incorporates a phenyl ring, allows it to cross the blood-brain barrier more effectively than GABA itself.[3] This enhanced bioavailability enables it to exert significant effects on the central nervous system, making it a valuable tool for neuropharmacological research.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, covering the fundamental chemistry, mechanism of action, analytical methodologies, and safe handling of Phenibut HCl. The information is synthesized from peer-reviewed literature, chemical databases, and safety documentation to ensure scientific integrity and practical utility in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research. Phenibut HCl is a white to off-white solid.[2] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-3-phenylbutanoic acid;hydrochloride | [4] |

| Synonyms | Phenibut HCl, Fenibut, β-Phenyl-GABA hydrochloride | [2][4][5] |

| CAS Number | 3060-41-1 | [6][7] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][6] |

| Molecular Weight | 215.68 g/mol | [2][6][7] |

| Melting Point | 194-201°C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| pKa | 4.10 ± 0.10 (Predicted) | [1][8] |

Synthesis Overview

Several synthetic routes for 4-amino-3-phenylbutyric acid have been developed. One common laboratory-scale method involves the hydrolysis of 4-phenyl-2-pyrrolidone under acidic conditions.[2]

A general synthetic pathway can be outlined as follows:

-

Intermediate Formation: A common precursor, 4-phenyl-2-pyrrolidone, is prepared.

-

Acid Hydrolysis: The lactam ring of 4-phenyl-2-pyrrolidone is opened via reflux with a strong acid, such as 6 M hydrochloric acid.

-

Salt Formation & Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the final hydrochloride salt product.[2]

Chinese patents describe alternative industrial-scale synthesis methods, such as those starting from benzaldehyde and ethyl acetoacetate, proceeding through multiple intermediates to achieve the final product.[9][10] These methods are designed to be cost-effective and high-yield but involve more complex, multi-step processes.[10]

Caption: Mechanism of action of Phenibut HCl at the neuronal level.

Analytical Methodologies

Accurate quantification of Phenibut HCl is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.

Protocol: Quantification of Phenibut HCl by HPLC

This protocol provides a general framework for the analysis of Phenibut HCl in bulk or formulated samples.

1. Principle: Reversed-phase HPLC separates Phenibut from other components based on its polarity. Detection is typically achieved using a Diode-Array Detector (DAD) or a UV detector.

2. Apparatus and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with DAD or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (e.g., pH 3.0)

-

Phenibut HCl reference standard

-

0.45 µm syringe filters

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve Phenibut HCl reference standard in a suitable solvent (e.g., methanol or mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected sample concentration range.

-

Sample Solution: Accurately weigh the sample, dissolve it in the same solvent as the standard, and dilute to achieve a final concentration within the calibration range.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of phosphate buffer and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 35°C).

-

Detection Wavelength: Monitor at a suitable UV wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µL.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.

-

Determine the concentration of Phenibut HCl in the sample solution by interpolating its peak area from the calibration curve.

Caption: Standard workflow for HPLC-based quantification of Phenibut HCl.

For more complex matrices or lower detection limits, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.

Applications in Research

Phenibut HCl serves as a critical pharmacological tool for investigating the GABAergic system. Its ability to cross the blood-brain barrier makes it more suitable for in vivo studies than GABA itself.

-

Neuroscience: It is used to study the roles of the GABA-B receptor in anxiety, depression, cognition, and sleep disorders. [1][3]* Neurological Disorders: Research has explored its potential effects in models of neurological conditions like post-stroke cognitive impairment, where it has been shown to ameliorate cognitive and memory deficits in animal models.

-

Pharmacology: It is used as a reference compound in the development and screening of new GABA-B receptor agonists and gabapentinoids.

Safety, Handling, and Storage